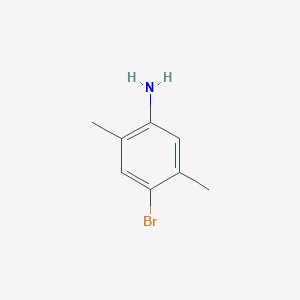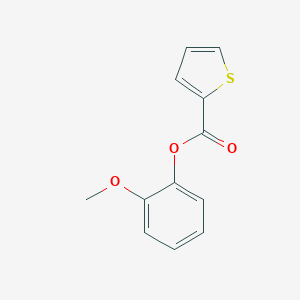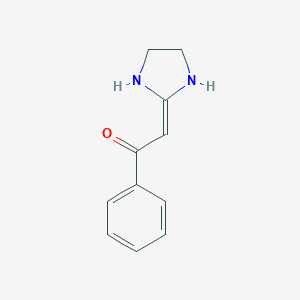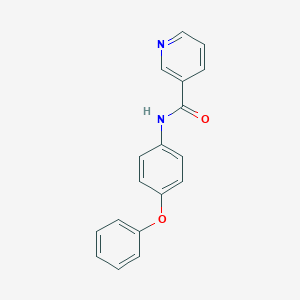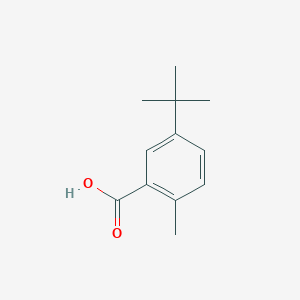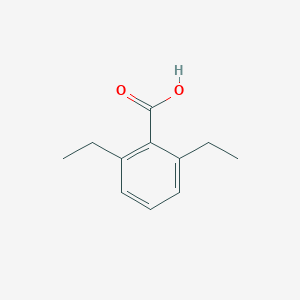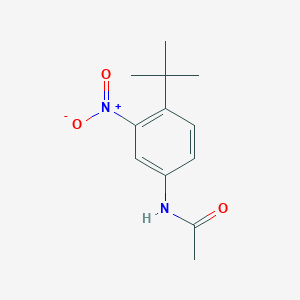
n-(4-Tert-butyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butyl-3-nitrophenyl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzamide family and is widely used in the synthesis of other chemical compounds. In
Mecanismo De Acción
The mechanism of action of NBDA is not well understood. However, it is believed that NBDA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
NBDA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. NBDA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBDA is its versatility in the synthesis of other chemical compounds. It is a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of NBDA is its potential toxicity. It is important to handle NBDA with care and to take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research on NBDA. One area of research is the development of new synthetic methods for NBDA and its derivatives. Another area of research is the investigation of the mechanism of action of NBDA and its potential therapeutic applications. Additionally, research could be conducted to explore the potential toxicity of NBDA and to develop appropriate safety guidelines for working with this compound.
Conclusion
In conclusion, NBDA is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NBDA could lead to the development of new compounds with potential therapeutic applications in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of NBDA involves the reaction of 4-tert-butyl-3-nitroaniline with acetic anhydride. This reaction results in the formation of NBDA as a yellow solid. The reaction is carried out at a temperature of 60-70°C, and the yield of NBDA is typically around 70-80%.
Aplicaciones Científicas De Investigación
NBDA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NBDA is in the synthesis of other chemical compounds. NBDA is a versatile compound that can be used as a building block for the synthesis of various organic molecules. It has been used in the synthesis of compounds with potential applications in the fields of medicine, agriculture, and materials science.
Propiedades
Número CAS |
31951-11-8 |
|---|---|
Nombre del producto |
n-(4-Tert-butyl-3-nitrophenyl)acetamide |
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(4-tert-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-10(12(2,3)4)11(7-9)14(16)17/h5-7H,1-4H3,(H,13,15) |
Clave InChI |
UWZJMCNFDLBYDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Otros números CAS |
31951-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



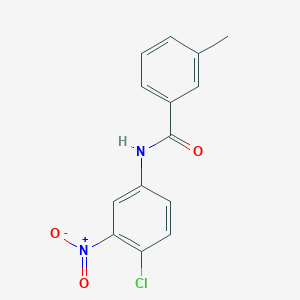
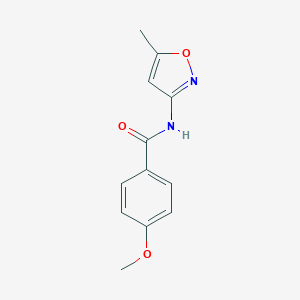
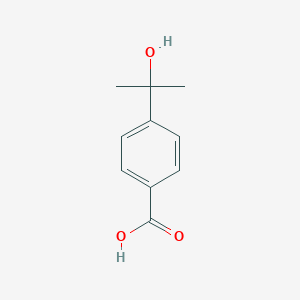
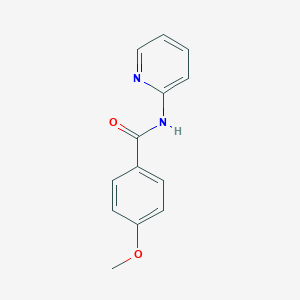
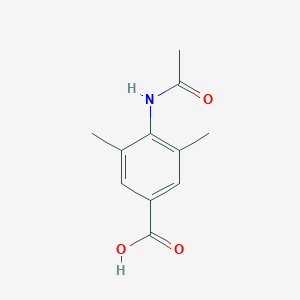
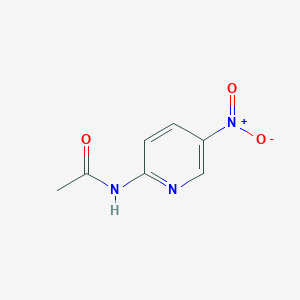
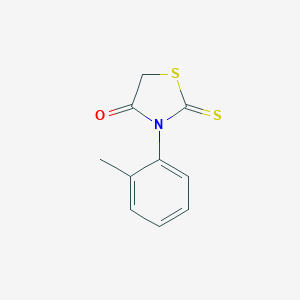
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
